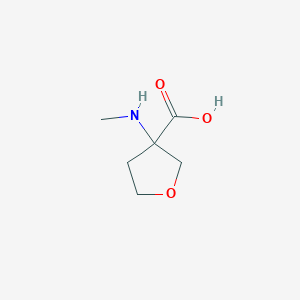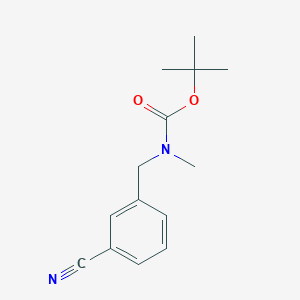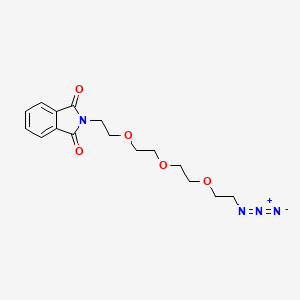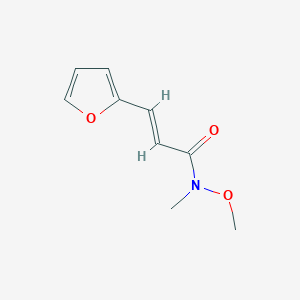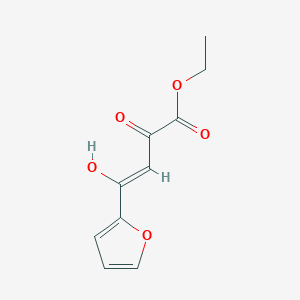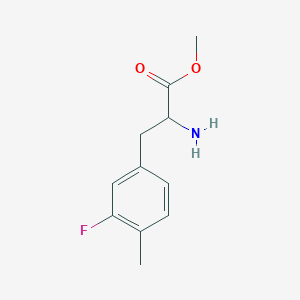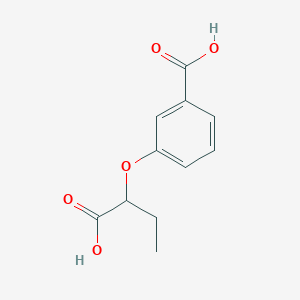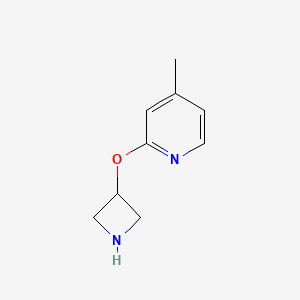
2-(Azetidin-3-yloxy)-4-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives have been studied . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Wissenschaftliche Forschungsanwendungen
Ligand Synthesis for Nicotinic Receptors
Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors, identified as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine. This compound was created via a Stille coupling process and has potential applications in neuroscientific research, particularly for studies on nicotinic receptors (Karimi & Långström, 2002).
Antibacterial Agents
Frigola et al. (1995) explored the synthesis of 7-azetidinylquinolones, incorporating the azetidinyl moiety, and evaluated their efficacy as antibacterial agents. These compounds showed significant in vitro and in vivo antibacterial activity, highlighting their potential in the development of new antibacterial drugs (Frigola et al., 1995).
Synthesis and Transformation of Azetidin-2-ones
Kaneko et al. (1986) focused on the synthesis of azetidin-2-ones, a compound structurally related to 2-(Azetidin-3-yloxy)-4-methylpyridine. They demonstrated methods to convert these compounds into derivatives with oxygenated ethyl side chains, which could be useful in various chemical synthesis applications (Kaneko et al., 1986).
Antimicrobial Activity
Ayyash and Habeeb (2019) synthesized novel 2-azetidinone derivatives and screened them for antimicrobial activity. Their study revealed that some of these compounds exhibited excellent antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Ayyash & Habeeb, 2019).
Glucokinase Activators in Diabetes Treatment
Pfefferkorn et al. (2012) identified and optimized a series of indazole and pyrazolopyridine-based activators for glucokinase, a key enzyme in glucose metabolism. One of their synthesized compounds showed potential as a treatment for Type 2 diabetes mellitus, highlighting the therapeutic applications of azetidin-3-yloxy derivatives in metabolic disorders (Pfefferkorn et al., 2012).
Zukünftige Richtungen
The future directions of research on “2-(Azetidin-3-yloxy)-4-methylpyridine” and similar compounds could involve the development and synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-(azetidin-3-yloxy)-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-11-9(4-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBCICTMUEUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3098661.png)

![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![4-Benzyl-[1,4]oxazepan-6-one](/img/structure/B3098692.png)
